Product packaging for Dihexyl fumarate(Cat. No.:CAS No. 19139-31-2)

Dihexyl fumarate

Cat. No.: B102660
CAS No.: 19139-31-2
M. Wt: 284.39 g/mol
InChI Key: QMCVOSQFZZCSLN-VAWYXSNFSA-N
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Description

Dihexyl fumarate, identified by CAS number 19139-31-2, is a chemical compound with the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol . It is characterized as a colorless to pale yellow clear liquid . This diester of fumaric acid is primarily recognized in industrial and research contexts for its role as a functional ingredient in perfume oils and fragrances, where it contributes a medium-strength, substantive odor described as fresh, floral, green, with magnolia and herbal notes . From a physicochemical perspective, this compound has a calculated boiling point of approximately 354-355 °C at 760 mmHg and a flash point of about 167 °C . It is estimated to have very low solubility in water and a high calculated logP value, indicating significant lipophilicity . Researchers value this compound for its properties in formulation chemistry and material science studies. It is essential to handle this material with appropriate laboratory safety precautions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4 B102660 Dihexyl fumarate CAS No. 19139-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dihexyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMCVOSQFZZCSLN-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/C=C/C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893393
Record name Dihexyl (2E)-2-butenedioate
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Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
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CAS No.

19139-31-2
Record name Dihexyl fumarate
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Record name Dihexyl fumarate
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Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
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Record name Dihexyl (2E)-2-butenedioate
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Record name Dihexyl fumarate
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Record name DIHEXYL FUMARATE
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Advanced Synthetic Methodologies and Chemical Transformations of Dihexyl Fumarate

Esterification Pathways for Dihexyl Fumarate (B1241708) Synthesis

The primary route to synthesizing dihexyl fumarate is through the esterification of fumaric acid with hexanol. This reaction involves the combination of the dicarboxylic acid with two equivalents of the alcohol, typically in the presence of a catalyst to drive the reaction towards the formation of the diester.

Optimization of Esterification Efficiency: Catalytic Systems and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and the optimization of reaction parameters such as temperature, reaction time, and molar ratio of reactants. While traditional methods may utilize mineral acids like sulfuric acid, contemporary research focuses on developing more efficient and environmentally benign catalytic systems. rsc.orgresearchgate.net The use of solid acid catalysts, for instance, can simplify product purification and catalyst recycling. google.comresearchgate.net

Key parameters that are often optimized to maximize the yield and purity of the final product include:

Temperature: Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. google.comgoogle.com

Molar Ratio: An excess of the alcohol (hexanol) can be used to shift the reaction equilibrium towards the product side, increasing the conversion of fumaric acid. researchgate.net

Catalyst Loading: The amount of catalyst used is a critical parameter that needs to be optimized to ensure a high reaction rate without causing unwanted side reactions.

Water Removal: As water is a byproduct of the esterification reaction, its continuous removal from the reaction mixture can drive the equilibrium towards the formation of this compound. google.com

Table 1: Key Parameters in Esterification Reactions

ParameterDescriptionTypical Range
Temperature The temperature at which the reaction is carried out.55-130°C google.comgoogle.comresearchgate.net
Reactant Molar Ratio The ratio of moles of alcohol to moles of acid.1:2 to 1:3 (acid:alcohol)
Catalyst Loading The weight percentage of the catalyst relative to the limiting reactant.3-7% w/w
Reaction Time The duration of the reaction.1.5-48 hours google.comgoogle.com

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a wide range of novel molecules and materials. ontosight.ai

Targeted Chemical Modifications of the Fumarate Backbone

The carbon-carbon double bond in the fumarate backbone is a key site for chemical modification. ontosight.ai This double bond can undergo various addition reactions, allowing for the introduction of new functional groups. For example, epoxidation of the double bond can be achieved using potent oxidizing agents. mdpi.com Another important reaction is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated ester system. mdpi.com These modifications can be used to alter the chemical and physical properties of the molecule, such as its reactivity, polarity, and biodegradability. mcgill.ca

Incorporation into Complex Molecular Architectures

This compound can serve as a monomer in polymerization reactions to create a variety of polymers with unique properties. cymitquimica.comgoogle.com It can be homopolymerized or copolymerized with other monomers, such as styrene (B11656) or vinyl acetate (B1210297), to produce materials with tailored characteristics. unlp.edu.ar The resulting polymers, which can have linear or branched architectures, find applications in diverse areas. researchgate.net For instance, copolymers of dialkyl fumarates are known to have high thermal stability and chain rigidity. researchgate.net The incorporation of this compound into polymer backbones can impart specific properties, such as improved flexibility or altered surface characteristics. google.comgoogle.comgoogle.com The ability to create complex macromolecular structures from this compound opens up possibilities for designing advanced materials for a range of applications. researchgate.netresearchgate.net

Polymerization and Copolymerization Kinetics and Mechanisms of Dihexyl Fumarate

Fundamental Radical Polymerization of Dihexyl Fumarate (B1241708)

Dialkyl fumarates, including dihexyl fumarate, are 1,2-disubstituted ethylenic monomers. Their polymerization was initially considered difficult due to the significant steric hindrance caused by the substituents on adjacent carbons of the main chain. However, it was later discovered that homopolymerization of dialkyl fumarates is possible through radical polymerization. unlp.edu.ar

Kinetic studies of the homopolymerization of dialkyl fumarates (DRFs) have revealed key aspects of their reaction mechanisms. The rate of polymerization is influenced by the structure of the ester groups. While fumarates with linear alkyl side chains generally exhibit low homopolymerization reactivity, those with branched side groups, particularly those with secondary and tertiary carbons, show increased reactivity. This is attributed to the increased rigidity of the polymer backbone, which favors the chain-growth step over bimolecular termination.

Electron spin resonance (ESR) spectroscopy has been a crucial tool in determining the concentration of propagating radicals and the rate constants for the polymerization of DRFs. Studies have shown that the absolute rate constants for propagation and termination are exceptionally small. However, the high concentration of polymer radicals, as confirmed by ESR, compensates for these low rate constants.

The choice of initiator and the reaction conditions significantly impact the rate of polymerization and the molecular weight of the resulting poly(this compound). unlp.edu.argoogle.com

Initiators: The type of radical initiator used plays a critical role. For instance, initiators like 2,2′-azobis(isobutyrate) (MAIB) can lead to polymers with higher molecular weights compared to other azo initiators because they generate more stable primary radicals. unlp.edu.ar The concentration of the initiator is another key parameter; it typically ranges from 0.2 to 5.0 wt% of the total monomer charge to achieve high monomer conversion. google.com The efficiency of the initiator can also be influenced by the rate of its addition to the reaction mixture. google.com

Reaction Conditions:

Temperature: The reaction temperature affects the rate of radical polymerization and the molecular weight of the polymer. google.com

Monomer Concentration: The concentration of the monomer is a factor that, in conjunction with other conditions, determines the polymerization outcome. google.com

Solvent: Polymerization can be carried out in bulk, solution, suspension, or emulsion. google.com Bulk and suspension polymerization are often preferred for producing high molecular weight polymers with good mechanical properties and transparency. google.com Emulsion polymerization of diisopropyl fumarate, a related dialkyl fumarate, has been shown to have a much higher reaction rate than bulk or solution polymerization, although conversion may be limited over time. unlp.edu.ar

Oxygen: It is preferable to conduct the polymerization in the absence of oxygen. google.com

Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the polymerization of dialkyl fumarates. unlp.edu.arrsc.org

The following table summarizes the influence of various factors on the polymerization of dialkyl fumarates:

FactorInfluenceReference(s)
Initiator Type Affects molecular weight; MAIB can produce higher molecular weight polymers. unlp.edu.ar
Initiator Concentration Typically 0.2-5.0 wt% for high conversion. google.com
Reaction Temperature Influences polymerization rate and molecular weight. google.com
Polymerization Method Bulk and suspension are preferred for high molecular weight and transparency. Emulsion polymerization can increase the reaction rate. unlp.edu.argoogle.com

The stereochemistry of poly(dialkyl fumarates) is an important aspect of their structure. The bulky side groups of these polymers lead to a less flexible, more rigid backbone. Calorimetric measurements and X-ray diffraction analysis of poly(di-isopropyl fumarate) have indicated its crystalline nature, which suggests a degree of stereoselectivity in the polymerization reaction. The type of addition during propagation, whether meso (cis) or racemo (trans), is believed to play a significant role in the propagation rate.

Influence of Initiators and Reaction Conditions on Polymerization Rate and Molecular Weight

Copolymerization Behavior of this compound with Vinyl Monomers

This compound can be copolymerized with various vinyl monomers to produce copolymers with a range of properties. unlp.edu.arunlp.edu.ar

The copolymerization behavior of dialkyl fumarates with different vinyl monomers has been systematically studied. unlp.edu.ar The reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of the monomers in a copolymerization reaction and provide information about the resulting copolymer structure. scielo.br

For example, studies on diisopropyl fumarate (DIPF), a related dialkyl fumarate, have shown a high tendency for alternating copolymerization with electron-donating comonomers like styrene (B11656) and vinyl esters. unlp.edu.ar Conversely, its reactivity decreases with electron-withdrawing monomers such as methyl acrylate (B77674) and methyl methacrylate. unlp.edu.ar The relative reactivity of different dialkyl fumarates towards a polystyryl radical is influenced by both the steric and polar effects of the ester groups. unlp.edu.ar In the case of copolymerization between two different dialkyl fumarates, a random distribution of comonomers is typically observed. unlp.edu.ar

The product of the reactivity ratios (r1 x r2) can indicate the sequence distribution of monomeric units. For instance, in the copolymerization of diisopropyl fumarate with p-nitrobenzyl acrylate, the r1 x r2 value suggests a random distribution with a preference for the addition of the acrylate monomer. unlp.edu.ar Copolymers of dioctyl fumarate and vinyl benzoate (B1203000) have an r1r2 product of 0.042, indicating a high tendency towards alternating copolymerization. researchgate.netconicet.gov.arresearchgate.net

The following table presents reactivity ratios for the copolymerization of dioctyl fumarate (DOF) with styrene (S):

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 x r2Copolymer StructureReference(s)
Dioctyl Fumarate (DOF)Styrene (S)0.130.650.0845Random with tendency to alternate unlp.edu.ar

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. rsc.orgsigmaaldrich.com These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to fumaric monomers. unlp.edu.arrsc.orgsigmaaldrich.com

RAFT Polymerization: This technique has been used to produce poly(diisopropyl fumarate) with controlled molecular weight and a narrow molecular weight distribution, although achieving high molecular weights can be challenging. unlp.edu.ar The resulting polymer can then be used as a macro-chain transfer agent to synthesize block copolymers. For example, a block copolymer of diisopropyl fumarate and 2-ethylhexyl acrylate has been successfully synthesized using this method. unlp.edu.ar

ATRP: This is another widely used CRP method that could potentially be applied to the synthesis of this compound copolymers. sigmaaldrich.comspringernature.commdpi.com

The application of these controlled polymerization techniques opens up possibilities for creating novel this compound-based copolymers with tailored properties for specific applications.

Influence of Comonomer Structure on Copolymerization Kinetics and Properties

The structure of the comonomer plays a pivotal role in the kinetics of copolymerization with dialkyl fumarates, including this compound, and dictates the properties of the resulting copolymer. Systematic studies on dialkyl fumarates (DRFs) have demonstrated that their reactivity is significantly influenced by the electronic nature of the comonomer. unlp.edu.ar

For instance, diisopropyl fumarate (DIPF), a structurally similar monomer, shows a high propensity for alternating copolymerization with electron-donating comonomers such as styrene, N-vinylcarbazole, and vinyl esters. unlp.edu.ar Conversely, its reactivity diminishes when paired with electron-withdrawing monomers like methyl acrylate and methyl methacrylate. unlp.edu.ar This behavior is attributed to the formation of charge-transfer complexes in the transition state. core.ac.uk The relative reactivity of different DRFs with a polystyryl radical is dependent on both the steric and polar effects of the specific ester groups. unlp.edu.ar

In the case of long-chain dialkyl fumarates like dioctyl fumarate (DOF) and di-n-docosyl fumarate (DDF), copolymerization with monomers such as vinyl acetate (B1210297) (VA) and various n-alkyl (meth)acrylates has been investigated. core.ac.ukresearchgate.net Research on DOF copolymerized with vinyl benzoate (VB) indicated a strong tendency toward alternating copolymerization, with a reactivity ratio product (r1·r2) of 0.042. researchgate.net In these systems, both the polymerization yield and the molecular weight of the copolymer tend to increase as the molar fraction of the fumarate in the initial feed decreases. researchgate.netresearchgate.net

The bulkiness of the comonomer's substituent also affects the molecular weight of the final polymer. In copolymerizations of DDF with (meth)acrylates, the molecular weight of the resulting polymer increases with the bulkiness of the acrylate's alkyl substituent. core.ac.uk This is a consequence of the rigid chain structure of poly(dialkyl fumarates), where bulky substituents slow the rate of bimolecular termination more significantly than they hinder the propagation rate. core.ac.uk The performance of dialkyl fumarate-vinyl acetate copolymers as flow improvers for crude oil has been shown to be highly dependent on the comonomer ratio, with optimal performance achieved at a specific vinyl acetate content. tandfonline.com

Table 1: Influence of Comonomer on Dialkyl Fumarate (DRF) Copolymerization

Dialkyl Fumarate Comonomer Key Finding Reference
Diisopropyl Fumarate (DIPF) Styrene High tendency for alternating copolymerization. unlp.edu.ar
Diisopropyl Fumarate (DIPF) Methyl Acrylate Decreased reactivity compared to electron-donating monomers. unlp.edu.ar
Dioctyl Fumarate (DOF) Vinyl Benzoate (VB) Strong alternating behavior (r1·r2 = 0.042). Yield and Mw increase with decreasing initial fDOF. researchgate.net
Di-n-docosyl Fumarate (DDF) n-Alkyl (Meth)acrylates Copolymer molecular weight increases with the bulkiness of the acrylate substituent. core.ac.uk
Dialkyl Fumarate Vinyl Acetate (VA) Copolymer performance is highly sensitive to the molar ratio of the comonomers. tandfonline.com

Advanced Polymerization Techniques and Novel Architectures

To overcome the inherently slow polymerization rates of 1,2-disubstituted ethylenes like this compound, researchers have explored advanced polymerization techniques. unlp.edu.ar These methods offer enhanced reaction kinetics and enable the creation of novel polymer architectures.

Emulsion Polymerization and Nanoparticle Formation

Emulsion polymerization presents a method to significantly increase the polymerization rate of dialkyl fumarates compared to bulk or solution techniques. unlp.edu.ar Studies using diisopropyl fumarate (DIPF) with a redox initiator in an emulsion system demonstrated a much higher reaction rate, although a limiting conversion was reached within a short period (e.g., 20 minutes). unlp.edu.ar The process typically involves dispersing the monomer in an aqueous solution containing a surfactant, where polymerization is initiated by a water-soluble initiator within micelles. atamanchemicals.com This technique is applicable to a range of fumarates, including this compound. google.com Copolymers based on diethyl fumarate have also been successfully synthesized via redox emulsion polymerization. researchgate.net

While the direct synthesis of this compound nanoparticles via emulsion polymerization is not extensively documented, related fumaric copolymers have been used to form well-defined nanoparticles. researchgate.net For example, an amphiphilic triblock copolymer containing a hydrophobic block of diisopropyl fumarate (DIPF) and vinyl benzoate was synthesized. researchgate.net This polymer was capable of self-assembly via a solvent injection method to form polymersomes, which are hollow nanoparticles. researchgate.net The resulting vesicles had a Z-average hydrodynamic diameter of 163 nm. researchgate.net This demonstrates the potential of fumarate-based polymers in creating nanostructured materials. The formation of solid lipid nanoparticles (SLNs) loaded with dimethyl fumarate has also been achieved through hot emulsion and ultrasonication techniques, resulting in particles with average sizes ranging from approximately 300 to 850 nm. nih.govajchem-a.com

Microwave-Assisted Polymerization Kinetics

Microwave irradiation is a powerful tool for accelerating the radical polymerization of dialkyl fumarates. ajer.org The application of microwave energy significantly enhances the rate of polymerization when compared to conventional thermal methods. rsc.org For a series of dialkyl fumarates initiated by benzoyl peroxide, the order of reactivity under microwave irradiation was found to be dicyclohexyl fumarate (DCHF) > diisopropyl fumarate (DIPF) > di-2-ethylhexyl fumarate (DEHF) > di-2-phenylethyl fumarate (DPEF). unlp.edu.ar Di-2-ethylhexyl fumarate is an isomer of this compound.

The mechanism under microwave conditions appears to be the same as in conventional radical polymerization, as suggested by the resulting polymer's molecular weight distribution (Mw/Mn) being close to 2. unlp.edu.ar The primary effect of the microwaves is a rapid, localized heating that accelerates the decomposition of the initiator and subsequent propagation steps. ajer.orgrsc.org Studies on diisopropyl fumarate showed that as the microwave irradiation power was increased, the monomer conversion increased dramatically, particularly in the first 10 minutes of reaction. ajer.org

Table 2: Effect of Microwave Power on Conversion of Diisopropyl Fumarate (DiPF) after 10 min

Initiator Irradiation Power (W) Conversion (%) Reference
Benzoyl Peroxide (BP) 140 ~35 ajer.org
Benzoyl Peroxide (BP) 210 ~55 ajer.org
Benzoyl Peroxide (BP) 280 ~70 ajer.org

Thiol-Ene Photopolymerization Mechanisms and Network Architecture

Thiol-ene photopolymerization is a highly efficient "click" chemistry reaction that can be used to form polymer networks from fumarate monomers. mdpi.commdpi.com The mechanism is a step-growth radical addition where a thiol (R-SH) adds across the fumarate's carbon-carbon double bond. acs.orgnih.gov The process is typically initiated by a photoinitiator that generates radicals upon exposure to UV light. nih.gov These primary radicals abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then propagates by adding to an 'ene' (the fumarate double bond), forming a carbon-centered radical. nih.gov This carbon radical rapidly undergoes chain transfer with another thiol molecule, regenerating the thiyl radical and completing one cycle of the addition reaction. nih.gov

Structure Property Relationships and Advanced Applications of Dihexyl Fumarate Based Polymeric Materials

Poly(Dihexyl Fumarate) and Copolymer Structure-Performance Correlation

The performance of polymeric materials derived from dihexyl fumarate (B1241708) is intrinsically linked to their molecular structure. Poly(this compound) belongs to a class of polymers known as poly(dialkyl fumarates), which are characterized by a rigid polymer backbone due to the trans-vinylene group in the fumarate unit. researchgate.netresearchgate.net This rigidity significantly influences the polymer's physical and chemical properties. researchgate.net The long, flexible hexyl side chains attached to this rigid backbone create a "comb-like" structure, which is a key determinant of the material's behavior, particularly in its applications as a flow improver. researchgate.net

Morphological and Rheological Characterization of Polymeric Systems

The rheological behavior of poly(this compound)-based systems is a critical aspect of their characterization and is directly related to their molecular structure and morphology. tandfonline.comnih.govmdpi.com The viscosity of these polymers in solution or in a molten state is influenced by factors such as molecular weight, copolymer composition, and temperature. tandfonline.comresearchgate.net In general, the addition of poly(dialkyl fumarate) copolymers to a liquid system, such as a hydrocarbon oil, will increase its viscosity. tandfonline.com This effect is more pronounced for copolymers with higher molecular weights. tandfonline.com The study of the rheological properties provides insights into the flow behavior of these materials and is essential for their application as flow improvers. tandfonline.comresearchgate.net

Below is a table summarizing the characterization of a dioctyl fumarate-co-styrene copolymer, which provides insights into the typical properties of such polymeric systems.

PropertyDescription
Synthesis Radical polymerization of dioctyl fumarate (DOF) and styrene (B11656) (S). tandfonline.com
Characterization Methods 1H-NMR and FTIR spectroscopy for monomer composition; Size Exclusion Chromatography (SEC) for molecular weight. tandfonline.com
Morphological Analysis Fluorescence microscopy and Differential Scanning Calorimetry (DSC) to study blend morphology and thermal behavior. tandfonline.com
Rheological Behavior Rotational viscometry to measure viscosity changes. All modified bitumens (B1180155) exhibited higher viscosity than the base bitumen. tandfonline.com
Compatibility Good polymer-bitumen compatibility was observed. tandfonline.com

Thermomechanical Properties and Relaxation Phenomena in Fumarate Polymers

The thermomechanical properties of poly(this compound) and its copolymers are dictated by the interplay between the rigid main chain and the flexible side chains. The glass transition temperature (Tg) is a key parameter that characterizes the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tg of poly(dialkyl fumarates) can be tuned by copolymerization with other monomers. unlp.edu.ar The rigid nature of the fumarate backbone generally leads to relatively high thermal stability. researchgate.netresearchgate.net

A notable characteristic of poly(fumarate)s is the presence of distinct relaxation processes, often referred to as α and β relaxations. nih.govresearchgate.net The α-relaxation is associated with the glass transition and involves large-scale segmental motions of the polymer backbone. nih.govmdpi.com The β-relaxation, on the other hand, is a secondary relaxation that occurs at lower temperatures and is typically associated with more localized motions, such as the movement of the side chains. nih.govresearchgate.netresearchgate.net In poly(fumarate)s, the β-relaxation can be unusually strong, and in some cases, two distinct thermal anomalies corresponding to α and β relaxations can be observed in differential scanning calorimetry (DSC) measurements, which is uncommon for a homopolymer. nih.govresearchgate.net This strong β-relaxation is thought to be linked to the restricted rotation along the polymer's main chain. nih.gov The study of these relaxation phenomena is crucial for understanding the mechanical and physical properties of these materials over a range of temperatures. mdpi.compurdue.edumdpi.com

Functional Polymeric Materials for Specialized Engineering Applications

The unique structural features of poly(this compound)-based polymers make them suitable for a variety of specialized engineering applications. researchgate.net Their ability to modify the properties of hydrocarbon systems at low temperatures has led to their use as performance-enhancing additives in lubricants and crude oils. researchgate.nettandfonline.comcn-lubricantadditive.com

Applications as Pour Point Depressants and Flow Improvers in Hydrocarbon Systems

One of the most significant applications of poly(this compound) and its copolymers is as pour point depressants (PPDs) and flow improvers (FIs) for waxy crude oils and lubricating oils. researchgate.nettandfonline.comijeast.com The pour point is the lowest temperature at which an oil will flow, and the formation of wax crystals at low temperatures can lead to a significant increase in viscosity and ultimately cause the oil to solidify, posing serious challenges for transportation and storage. ijeast.comtandfonline.com PPDs are additives designed to lower this temperature, ensuring the fluidity of the oil in cold environments. ijeast.com

The effectiveness of poly(this compound)-based polymers as PPDs stems from their ability to interact with and modify the crystallization of paraffin (B1166041) waxes present in hydrocarbon systems. mdpi.comresearchgate.net The mechanism of action involves a process of co-crystallization. mdpi.comifpenergiesnouvelles.fr The long alkyl side chains of the fumarate polymer are structurally similar to the long-chain n-alkanes that constitute the wax. researchgate.netresearchgate.net This similarity allows the polymer to integrate into the growing wax crystal lattice. mdpi.com

Once incorporated, the bulky and rigid polymer backbone disrupts the regular, interlocking network of wax crystals that would normally form. ifpenergiesnouvelles.fr This disruption prevents the formation of large, three-dimensional crystal structures that are responsible for the gelling of the oil. mdpi.com Instead, smaller, more compact, and less cohesive wax crystals are formed, which remain dispersed in the oil, thus maintaining its fluidity at lower temperatures. tandfonline.commdpi.com The polar components of the copolymers, such as those derived from vinyl acetate (B1210297), can also play a role by interacting with the polar constituents of the crude oil, further modifying the crystal habit. onepetro.org

The performance of this compound-based copolymers as PPDs is highly dependent on their molecular architecture and composition. researchgate.nettandfonline.com Key factors that influence their effectiveness include the length of the alkyl side chains, the molecular weight of the copolymer, and the nature and proportion of the comonomer. researchgate.net

Studies on various dialkyl fumarate-vinyl acetate copolymers have shown that the length of the alkyl chain is a critical parameter. researchgate.net There is an optimal chain length that provides the best performance for a given crude oil, as it needs to be compatible with the paraffin wax molecules in that specific oil. researchgate.net The molecular weight of the copolymer also plays a significant role, with higher molecular weight polymers often exhibiting a more pronounced effect on viscosity. tandfonline.com

The composition of the copolymer, specifically the ratio of the non-polar dialkyl fumarate units to the more polar comonomer units (e.g., vinyl acetate), is crucial for achieving the desired balance of properties. tandfonline.com The non-polar segments are responsible for the co-crystallization with the wax, while the polar segments can enhance the solubility of the polymer in the oil and prevent the aggregation of the modified wax crystals. tandfonline.com Research has indicated that for certain crude oils, a specific molar ratio of vinyl acetate in dialkyl fumarate-vinyl acetate copolymers leads to the most effective performance as a flow improver. tandfonline.com For example, one study found that a copolymer with 58-59% (mol) of vinyl acetate was the most effective. tandfonline.com

The table below illustrates the effect of copolymer composition on the pour point of a waxy crude oil, based on data for maleic anhydride-based copolymers, which share structural similarities with fumarate copolymers.

CopolymerPendant GroupPour Point Depression (°C)
PPD-1Short alkyl chain-
PPD-4Long alkyl chain7
PPD-5Long alkyl chain8
PPD-7Aromatic unit9
PPD-8Aromatic and pendant chains12

Data adapted from a study on maleic anhydride (B1165640) copolymers, demonstrating the principle of how different functional groups can impact pour point depression performance. mdpi.com

This data highlights that polymers with long alkyl side chains and aromatic units tend to show the best performance in reducing the pour point of crude oil. mdpi.com

Mechanisms of Wax Crystallization Modification

This compound in Drug Delivery Systems: Polymer Encapsulation and Controlled Release

The utilization of polymers in medicine has led to significant advancements in drug delivery, offering precise control over the release of therapeutic agents, which can enhance efficacy and minimize adverse effects. hilarispublisher.com Polymer-based systems can be engineered to encapsulate and protect drugs, facilitating their controlled and targeted delivery. hilarispublisher.com The development of biodegradable polymers is particularly noteworthy, as they break down into harmless byproducts after releasing their drug payload, eliminating the need for surgical removal. hilarispublisher.com

Polymeric nanoparticles, often created through polymerization techniques, are a key area of research. hilarispublisher.com These nanoparticles can encapsulate a wide range of therapeutics, including small molecules and biologics, to protect them from degradation and control their release. mdpi.comimrpress.com The properties of the polymer, such as its chemical structure and molecular weight, are critical in determining the physicochemical characteristics of the nanoparticles, including size, surface charge, and drug-loading capacity. mdpi.com This allows for the tailoring of drug release kinetics to meet specific therapeutic needs. mdpi.com

While direct research on this compound's specific role in drug delivery systems is not extensively detailed in the provided results, the underlying principles of polymer science are relevant. This compound's ability to participate in polymerization reactions suggests its potential as a comonomer in creating copolymers for drug delivery applications. cymitquimica.com The resulting polymer's properties would be influenced by the inclusion of this compound, potentially affecting its biodegradability, drug encapsulation efficiency, and release profile. The ester groups in this compound could be susceptible to hydrolysis, contributing to the biodegradability of a polymer matrix. cymitquimica.com

The general strategies for polymer-based drug delivery involve controlling drug diffusion and the rate of polymer degradation to achieve a desired therapeutic concentration over time. sigmaaldrich.com Different formulations such as nanoparticles, hydrogels, and micelles are employed to improve the solubility and stability of drugs. sigmaaldrich.com The choice of polymer and its characteristics are crucial for the performance of the delivery system. sigmaaldrich.com

Polymer Modifiers for Bitumen and Asphalt (B605645) Applications

Polymers are incorporated into bitumen to enhance its physical and rheological properties, making it more durable and resistant to environmental stresses. These polymer-modified bitumens (PMBs) are used in road paving and other construction applications to improve performance. vidara.com

Research has been conducted on the use of fumaric copolymers as bitumen modifiers. unlp.edu.arconicet.gov.artandfonline.com Specifically, copolymers of dioctyl fumarate (a compound structurally similar to this compound) and styrene have been synthesized and blended with bitumen. unlp.edu.arconicet.gov.artandfonline.com These studies aimed to evaluate the effect of the copolymer's composition and molecular weight on the properties of the modified bitumen. unlp.edu.arconicet.gov.ar

The addition of poly(dioctyl fumarate-co-styrene) copolymers to base bitumen was found to increase the viscosity of the blend. unlp.edu.arconicet.gov.artandfonline.com This effect was more pronounced with copolymers of higher molecular weight. unlp.edu.arconicet.gov.artandfonline.com The increased viscosity signifies a higher resistance to flow, which can be beneficial for the performance of asphalt at high temperatures. unlp.edu.ar

Thermal and morphological analyses of the modified bitumen indicated good compatibility between the fumaric copolymer and the bitumen. unlp.edu.arconicet.gov.artandfonline.com Good compatibility is crucial for the stability and long-term performance of the PMB. These findings suggest that fumaric copolymers, and by extension potentially those based on this compound, could be viable modifiers for bitumen in road engineering applications. unlp.edu.arconicet.gov.artandfonline.com

The energy required for the flow of the modified bitumen, known as the activation energy, was also found to increase with the addition of the fumaric copolymer. unlp.edu.arconicet.gov.ar This indicates that the modified bitumen is more sensitive to temperature changes than the unmodified bitumen within the tested temperature range. unlp.edu.ar

This compound in Polymer Formulations (e.g., Plasticizers)

This compound is utilized as a plasticizer in polymer formulations, particularly for polyvinyl chloride (PVC). cymitquimica.com Plasticizers are additives that increase the flexibility and workability of polymeric materials. mcgill.ca They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. nih.gov

The demand for non-phthalate plasticizers has grown due to health and environmental concerns associated with traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). mcgill.canih.govopenpr.com This has driven research into alternative compounds, including esters of dicarboxylic acids such as fumarates, succinates, and adipates. nih.govresearchgate.net

Research into Plasticizing Efficiency and Compatibility with Polymer Matrices

Research has shown that the effectiveness of a plasticizer depends on its chemical structure, including the nature of the dicarboxylic acid and the length of the alcohol chains in the ester. nih.govacs.org Studies on various diesters have demonstrated that those based on succinic and maleic acids can perform as well as or even better than DEHP as plasticizers for PVC. mcgill.ca

For succinate (B1194679) esters, it has been observed that increasing the length of the alkoxy chains generally enhances the plasticizing effectiveness up to a certain point. mdpi.com For instance, dihexyl succinate (DHS) has been identified as an effective plasticizer for PVC. acs.orgmdpi.com While direct data on this compound's plasticizing efficiency is limited in the provided results, the performance of its structural isomer, dihexyl maleate (B1232345), and other fumarate esters provides some insight. Fumarate esters, in general, have been noted to have poorer plasticizing properties compared to succinates and dibenzoates. oup.com However, studies on dibutyl fumarate in polylactic acid (PLA) showed it to be a more effective plasticizer than its cis-isomer, dibutyl maleate, resulting in a lower glass transition temperature and higher elongation at break. researchgate.net

The compatibility of the plasticizer with the polymer matrix is crucial for its performance and to prevent issues like migration or leaching. nih.gov The critical temperature of dissolution of esters in PVC is an indicator of their compatibility and potential for low migration. nih.gov

Comparative Studies with Phthalate Alternatives

Comparative studies have been conducted to evaluate the performance of various non-phthalate plasticizers against DEHP and other alternatives. These studies often assess properties like plasticizing efficiency, biodegradability, and toxicological profiles. mcgill.caoup.complos.org

In one study, a range of diesters based on maleic, fumaric, and succinic acids were synthesized and tested as PVC plasticizers. mcgill.ca The results indicated that esters with longer alcohol chains were generally good plasticizers. mcgill.ca A key finding was the difference in biodegradability: succinates degraded quickly, fumarates showed some slow degradation, and maleates, which have a similar ester group orientation to DEHP, showed little to no degradation. mcgill.ca

Toxicogenomic screening of potential DEHP replacements has also been performed. plos.org In these studies, maleate and fumarate plasticizers were found to decrease cell viability in certain cell lines, suggesting they may not be suitable replacements from a toxicological standpoint. plos.orgmdpi.comnih.gov In contrast, some succinate and dibenzoate plasticizers showed no significant adverse effects in these tests. plos.orgmdpi.comnih.gov

The following table summarizes the comparative performance of different classes of plasticizer alternatives based on available research findings.

Table 1: Comparative Properties of Phthalate Alternative Plasticizers

Plasticizer Class Plasticizing Efficiency Biodegradability Toxicological Profile (in vitro)
Fumarates Moderate, but can be less effective than succinates. oup.com Dibutyl fumarate is more effective than dibutyl maleate in PLA. researchgate.net Slow degradation observed. mcgill.ca Showed toxicity in some cell line studies. plos.orgmdpi.comnih.gov
Maleates Potential as plasticizers. oup.com Poor biodegradability. mcgill.caoup.com Showed toxicity in some cell line studies. plos.org
Succinates Good to excellent, with longer alkyl chains generally being more effective. acs.orgmdpi.com Rapidly biodegradable. mcgill.ca Generally found to be non-toxic in cell-based assays. oup.complos.org

| Dibenzoates | Good plasticizing properties. oup.com | Good biodegradability. oup.com | Generally found to be non-toxic in cell-based assays. oup.complos.org |

Environmental Fate, Degradation Pathways, and Sustainable Chemistry Aspects of Dihexyl Fumarate

Environmental Persistence and Biodegradation Studies

Influence of Chemical Structure on Biodegradation Rates

The molecular structure of fumarates, including dihexyl fumarate (B1241708), plays a significant role in their biodegradation rates. Research comparing diesters of maleic acid (the cis-isomer), fumaric acid (the trans-isomer), and succinic acid (the saturated analog) has demonstrated that the geometry of the central part of the molecule is a crucial determinant of biodegradability. researchgate.netmdpi.com

Studies using the common soil bacterium Rhodococcus rhodocrous have shown that the degradation rates are dependent on the structure of the central diacid from which the ester is synthesized. researchgate.net Fumarates, with their trans-isomer configuration, generally exhibit some level of biodegradation. mcgill.ca This is in contrast to maleates (the cis-isomers), which show greater resistance to biodegradation. researchgate.netmcgill.ca The saturated succinate (B1194679) esters, which have rotational freedom around the central bond, are typically degraded more rapidly. mdpi.com

Compound StructureGeneral Biodegradation RateKey Structural Influences
Fumarates (trans-isomer)Some degradation observedThe trans-isomer configuration allows for some enzymatic action. mcgill.ca
Maleates (cis-isomer)Slow to biodegradeThe cis-isomer orientation is more resistant to microbial breakdown. researchgate.net
Succinates (saturated)Rapidly biodegradedRotational freedom of the central bond enhances susceptibility to enzymes. mdpi.com
Linear Alkyl ChainsFaster biodegradationMore easily metabolized by microorganisms. researchgate.net
Branched Alkyl ChainsSlower biodegradation, potential for persistent metabolitesSteric hindrance and formation of stable breakdown products. mdpi.commcgill.ca

Identification of Transformation Products and Metabolites

The biodegradation of dialkyl fumarates proceeds through the enzymatic hydrolysis of the ester bonds. This process typically leads to the formation of the corresponding monoester and alcohol. For dihexyl fumarate, the initial transformation products would be monohexyl fumarate and hexanol.

Further degradation of monohexyl fumarate would yield fumaric acid, a naturally occurring compound that is an intermediate in the citric acid cycle in many organisms. ontosight.ai The hexanol would likely be oxidized to hexanoic acid. The fate of these initial metabolites is crucial. While fumaric acid is readily metabolized, the persistence of the alcohol and its corresponding carboxylic acid can be a concern, particularly with branched structures like 2-ethylhexanol, which can form persistent 2-ethylhexanoic acid. mdpi.com

Studies on dimethyl fumarate have shown that its metabolism can involve hydrolysis, conjugation with glutathione (B108866) (GSH), and entry into the tricarboxylic acid (TCA) cycle, ultimately leading to the formation of carbon dioxide, water, and citric acid. tandfonline.com While this compound has longer alkyl chains, a similar pathway involving initial hydrolysis followed by further metabolism of the resulting fumaric acid and hexanol is expected. Non-target chemical analysis has also identified compounds like di(2-ethylhexyl) fumarate (DEHF) in environmental samples, highlighting the importance of identifying such transformation products. researchgate.netacs.org

Aquatic and Terrestrial Environmental Pathways

The movement and transformation of this compound in the environment are governed by several physical and chemical processes. Its behavior in aquatic and terrestrial systems determines its potential for exposure to various organisms.

Adsorption/Desorption Dynamics in Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles influences its mobility and bioavailability. Hydrophobic compounds generally exhibit a higher affinity for organic matter in soil and sediment. researchgate.netmdpi.com The adsorption and desorption behavior is often described by the Freundlich isotherm, which provides parameters like the adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc). regulations.gov

While specific Kf and Koc values for this compound were not found in the search results, data for similar compounds suggest that it would have a moderate tendency to adsorb to soil and sediment. For a related compound, the Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg, with corresponding KFOC values from 130 to 325 L/kg. regulations.gov This indicates that the compound is not strongly adsorbed and that sorption is relatively reversible. regulations.gov The degree of adsorption is influenced by soil properties such as organic matter content, particle size, and clay mineralogy. mdpi.com The desorption process is also critical, as it determines the potential for the compound to be released back into the water phase. mdpi.com

ParameterSignificance in Environmental FateInfluencing Factors
Adsorption (Sorption)Reduces mobility in soil and water, affecting bioavailability. mdpi.comSoil organic matter content, clay content, particle size. mdpi.com
DesorptionDetermines the potential for the compound to be remobilized into the environment. mdpi.comStrength of the initial adsorption bonds. regulations.gov
Freundlich Adsorption Coefficient (Kf)Indicates the extent of adsorption to soil/sediment. regulations.govChemical structure and soil properties. regulations.gov

Volatilization and Phototransformation in Air and Water

Volatilization from water and soil surfaces and phototransformation in the atmosphere and water are other important environmental fate processes. The tendency of a chemical to volatilize from water is indicated by its Henry's Law constant. europa.eu For this compound, a low vapor pressure (estimated at 0.000020 mmHg at 25°C) suggests that volatilization from dry surfaces would be slow. thegoodscentscompany.com

Phototransformation, or degradation by sunlight, can occur in both the atmosphere and in water. europa.eu This process can break down the molecule into smaller, and sometimes more polar, transformation products. While specific data on the phototransformation of this compound is limited, the fumarate structure contains a carbon-carbon double bond that could be susceptible to photochemical reactions.

Sustainable Chemistry Approaches for this compound Production and Application

The principles of green and sustainable chemistry are increasingly being applied to the production and use of chemicals like this compound to minimize their environmental impact.

For production, a key sustainable approach is the use of bio-based feedstocks. Fumaric acid, a precursor to this compound, can be produced through the fermentation of renewable resources such as glucose. researchgate.netresearchgate.net This bio-based route is considered more environmentally friendly than the traditional petrochemical method, which relies on maleic anhydride (B1165640). researchgate.netresearchgate.net The use of biocatalysts or green acid catalysts for the esterification reaction to produce this compound is another sustainable approach that can reduce waste and avoid the use of harsh chemicals. researchgate.net

In terms of application, the design of "green" plasticizers focuses on creating molecules that are effective, have low toxicity, and are readily biodegradable into benign products. mdpi.com The selection of linear alkyl chains, like the hexyl groups in this compound, is a step towards designing more biodegradable plasticizers compared to those with branched chains that can lead to persistent metabolites. mdpi.comresearchgate.net The goal is to create a closed-loop life cycle where the plasticizer is derived from renewable resources and, at the end of its life, biodegrades back into the natural environment without causing harm.

Bio-based Feedstocks and Green Synthesis Routes

The pursuit of sustainability in the chemical industry has intensified research into bio-based feedstocks and green synthesis routes for compounds like this compound. This involves exploring renewable sources for its precursor molecules, fumaric acid and hexanol, and developing environmentally benign production processes.

Bio-based Fumaric Acid Production:

Fumaric acid, traditionally synthesized from petroleum-derived maleic anhydride, is a key building block for this compound. acs.org Significant strides have been made in producing fumaric acid through microbial fermentation, offering a renewable alternative. This bio-based approach aligns with the principles of a circular economy by utilizing renewable resources and potentially reducing the carbon footprint of subsequent products. thuenen.de

A notable development in this area is the FUMBIO (FUMarsäure BIObasiert) research project, a collaboration between BASF and several German universities. basf.comchemistryviews.orgpackagingeurope.com This project focuses on using a genetically modified bacterium, Basfia succiniciproducens, originally isolated from the rumen of a Holstein cow, to produce fumaric acid from sugar and carbon dioxide. acs.orgbasf.comchemistryviews.orgpackagingeurope.com The CO2 used in this fermentation process can be sourced from the off-gas of chemical production plants, contributing to carbon capture and utilization efforts. basf.compackagingeurope.com The project aims to develop a CO2-neutral production process for bio-based fumarate. basf.com Researchers are also investigating the use of enzymes in a process known as bio-catalysis to further refine the bio-based fumarate into biodegradable industrial products. basf.compackagingeurope.com

Other research efforts have focused on utilizing various agro-industrial residues as feedstocks for fumaric acid production. inrs.ca For instance, the Thünen-Institute has established an efficient biocatalytic route for producing fumaric acid from apple pomace and glucose, employing microorganisms with high tolerance to these substrates. thuenen.de Lignocellulosic biomass is another promising feedstock that is being explored for fumaric acid production through submerged fermentation with fungi like Rhizopus spp. thuenen.deinrs.ca The use of such renewable feedstocks not only makes the process more cost-competitive but also reduces the environmental impact by preventing the release of assimilable organic carbon. inrs.ca

Interactive Data Table: Bio-based Fumaric Acid Production Methods

FeedstockMicroorganism/ProcessKey AdvantagesResearch Initiative/Source
Sugar and CO2Genetically modified Basfia succiniciproducensPotentially CO2-neutral, utilizes industrial off-gas. basf.compackagingeurope.comFUMBIO Project (BASF and German Universities) basf.comchemistryviews.orgpackagingeurope.com
Apple Pomace, GlucoseTolerant microorganisms (e.g., Rhizopus spp.)Utilizes agricultural waste, reduces carbon footprint. thuenen.deThünen-Institute thuenen.de
Agro-industrial residues, Lignocellulosic biomassRhizopus oryzae (submerged fermentation)Cost-competitive, prevents release of organic carbon. inrs.caSebastian, J., et al. (2019) inrs.ca

Bio-based Hexanol Production:

The alcohol component of this compound, 1-hexanol (B41254), is conventionally produced from petroleum-based feedstocks through energy-intensive processes. usda.govusda.gov The development of bio-based routes to 1-hexanol is crucial for creating a fully sustainable this compound.

Research is underway to develop novel pathways for the production of 1-hexanol from biomass-derived sugars. usda.gov These pathways aim to be high-yielding, environmentally benign, and cost-competitive. usda.gov One approach involves using engineered microbes with carbon-conserving pathways that minimize the loss of carbon as CO2, thereby improving theoretical yields. usda.gov ZymoChem Inc. has been developing an enzyme-based pathway to convert renewable feedstocks like corn stover and woody biomass into 1-hexanol. usda.gov Their process aims to be more economical and have a smaller environmental footprint than traditional petrochemical methods. usda.govusda.gov

Another innovative strategy involves the use of gas fermentation. The GoodByO project, for example, is developing a process using the acetogenic bacterium Clostridium carboxidivorans to produce bio-hexanol from the CO2 fraction of biogas and green hydrogen. europa.eu Similarly, research is being conducted on using genetically modified Clostridium ljungdahlii in bioelectrochemical systems to convert CO2 into butanol and hexanol. europa.eu While current production levels are modest, genetic engineering holds the potential to significantly increase yields. europa.eu The use of anaerobic fermentation of waste materials and gases is also being explored as a feedstock-flexible and energy-efficient technology for producing bioalcohols, including hexanol. udc.es

Interactive Data Table: Bio-based Hexanol Production Methods

FeedstockMicroorganism/ProcessKey AdvantagesResearch Initiative/Source
Biomass-derived sugarsEngineered microbes with carbon-conserving pathwaysHigh-yielding, environmentally benign, cost-competitive. usda.govusda.govZymoChem Inc. usda.govusda.gov
Biogas (CO2 fraction) and green H2Clostridium carboxidivorans (gas fermentation)Utilizes waste streams, produces value-added products. europa.euGoodByO Project europa.eu
CO2Genetically modified Clostridium ljungdahlii (bioelectrochemical systems)Converts CO2 into valuable chemicals, potential for increased yields. europa.euCORDIS Project europa.eu
Waste materials and gasesAnaerobic fermentationFeedstock-flexible, energy-efficient. udc.esFernández-Naveira, Á., et al. (2018) udc.es

Green Synthesis Routes:

Beyond bio-based feedstocks, green synthesis routes for this compound focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Traditional esterification processes often rely on catalysts and conditions that can be environmentally problematic. Research into more sustainable synthetic methods includes the use of solvent-free conditions and reusable catalysts. mdpi.com For example, the aza-Michael addition of 1,2,3,6-tetrahydrophthalimide (B42971) to symmetrical fumaric esters has been achieved efficiently in a solvent-free system. mdpi.com While this specific reaction is not for the synthesis of this compound, the principles of solvent-free synthesis are applicable. The development of metal-free cascade reactions also presents a more sustainable and energy-efficient way to build molecules, reducing reliance on toxic and rare metal reagents. su.se

Lifecycle Assessment Considerations for Fumarate Polymers

The environmental performance of bio-based polymers is a complex issue with various factors to consider. While they offer the advantage of being derived from renewable resources, their production can also have environmental impacts. wur.nl For instance, the manufacturing of polylactic acid (PLA), a common bioplastic, is an energy-intensive process that can release significant amounts of CO2. nichem.solutionsmdpi.com The cultivation of feedstocks for bioplastics also requires land, water, and energy. nichem.solutions

A comprehensive LCA of fumarate polymers would need to consider several impact categories, including:

Global Warming Potential (GWP): This assesses the greenhouse gas emissions throughout the polymer's lifecycle. Bio-based polymers have the potential for a lower GWP, especially if CO2 is consumed during the production of their feedstocks. chemistryviews.orgmdpi.com

Acidification Potential (AP) and Eutrophication Potential (EP): These relate to the release of substances that can cause acid rain and nutrient enrichment of water bodies, respectively. tandfonline.comresearchgate.net Agricultural practices for growing feedstocks can contribute to these impacts.

Energy Consumption: The energy required for feedstock cultivation, fermentation, polymerization, and processing is a key factor. nichem.solutionsmdpi.com

Land and Water Use: The amount of arable land and water needed to produce the bio-based feedstocks is a significant consideration. nichem.solutions

End-of-Life Scenarios: The biodegradability of fumarate polymers is a potential advantage, but the actual environmental benefit depends on the conditions of their disposal (e.g., industrial composting vs. landfill). nichem.solutions

Studies comparing bio-based and fossil-based polymers have shown significant variation in environmental impacts depending on the specific polymer, feedstock, and production process. whiterose.ac.uk Therefore, it is not always possible to definitively state that a bio-based polymer has a lower environmental impact than its fossil-based counterpart across all categories. whiterose.ac.uk For fumarate polymers, the use of waste streams as feedstocks and the development of energy-efficient conversion technologies will be crucial for improving their lifecycle environmental performance. usda.goveuropa.eu

Ultimately, a thorough LCA for this compound-containing polymers should compare them to conventional materials to identify trade-offs and guide the development of more sustainable products. tandfonline.com

Advanced Analytical Characterization Methodologies for Dihexyl Fumarate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of both the dihexyl fumarate (B1241708) monomer and its resulting polymers. researchgate.netnumberanalytics.com These techniques provide detailed information about the arrangement of atoms and functional groups within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of dihexyl fumarate and its polymers. researchgate.netnumberanalytics.com ¹H-NMR and ¹³C-NMR are used to map the carbon and hydrogen framework of the molecules.

For this compound, the ¹H-NMR spectrum provides distinct signals that confirm the presence of the hexyl ester groups and the fumarate double bond. nih.gov The protons on the trans-configured double bond (=CH) typically appear as a singlet. The protons of the hexyl chain show characteristic multiplets, including a triplet for the terminal methyl (CH₃) group and a triplet for the methylene (B1212753) group adjacent to the ester oxygen (OCH₂). nih.govunlp.edu.ar

In the case of poly(this compound), the disappearance of the signal corresponding to the vinyl protons and the appearance of new signals in the aliphatic region of the ¹H-NMR spectrum confirm successful polymerization. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Key signals for the this compound monomer include those for the carboxyl carbon (C=O), the vinylic carbons (-CH=CH-), and the various carbons of the hexyl chain. nih.gov Upon polymerization, the signals for the vinylic carbons are replaced by signals corresponding to the saturated carbons of the polymer backbone. The stereochemical configuration (tacticity) of poly(dialkyl fumarate)s can also be investigated using ¹³C-NMR, which can distinguish between meso and racemic diads in the polymer chain.

Table 1: Representative NMR Chemical Shifts (δ) for this compound Analysis

Nucleus Functional Group Monomer (this compound) Poly(this compound)
¹H-NMR Vinylic Protons (-CH=CH-) ~6.8 ppm (singlet) Signal disappears
Methylene Protons (-OCH₂-) ~4.2 ppm (triplet) ~4.0-4.2 ppm (broad)
Main Chain Protons (>CH-CH<) Not Applicable ~2.7-3.0 ppm (broad)
Terminal Methyl Protons (-CH₃) ~0.9 ppm (triplet) ~0.9 ppm (broad)
¹³C-NMR Carbonyl Carbon (C=O) ~165 ppm ~170-175 ppm
Vinylic Carbon (-CH=CH-) ~134 ppm Signal disappears
Main Chain Carbon (>CH-CH<) Not Applicable ~45-50 ppm
Methylene Carbon (-OCH₂-) ~65 ppm ~65-67 ppm

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a sample. numberanalytics.com For this compound and its polymers, FTIR is used to confirm the ester functionality and monitor the polymerization process. nih.govresearchgate.net

The FTIR spectrum of the this compound monomer shows several characteristic absorption bands. nih.gov A strong peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. unlp.edu.ar The C-O stretching vibrations of the ester linkage appear in the region of 1100-1300 cm⁻¹. unlp.edu.ar The presence of the C=C double bond is confirmed by a peak around 1645 cm⁻¹, and the C-H stretching of the vinyl group can be observed around 3080 cm⁻¹.

During polymerization, the absorption bands corresponding to the C=C double bond and its associated C-H bonds diminish or disappear, indicating the conversion of the monomer into the saturated polymer backbone. researchgate.net The strong ester C=O peak remains a prominent feature in the spectrum of the polymer. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound Characterization

Wavenumber (cm⁻¹) Vibrational Mode Assignment Observation in Monomer vs. Polymer
~2850-2960 C-H Stretch Aliphatic (Hexyl Chain) Present in both monomer and polymer
~1720-1740 C=O Stretch Ester Carbonyl Strong band present in both monomer and polymer. unlp.edu.ar
~1645 C=C Stretch Fumarate Double Bond Present in monomer, disappears or significantly reduces in polymer
~1100-1300 C-O Stretch Ester Linkage Present in both monomer and polymer. unlp.edu.ar

Source: Data compiled from multiple research findings. nih.govunlp.edu.arresearchgate.net

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com For the analysis of this compound polymers, chromatographic methods are essential for determining molecular weight characteristics and identifying smaller molecules, such as degradation products. numberanalytics.comacs.org

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution (MWD) of polymers. paint.org SEC separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. paint.org

For poly(this compound) and its copolymers, SEC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.nettandfonline.com This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer. The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards, such as polystyrene. acs.org Studies on copolymers of dioctyl fumarate have utilized SEC to determine weight average molecular weights and PDI. unlp.edu.arresearchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for identifying the volatile and semi-volatile products that result from the thermal degradation of polymers. uva.nlplymouth.ac.uk

In the context of poly(dialkyl fumarate)s, GC-MS is employed to analyze the products formed when the polymer is heated to high temperatures. unlp.edu.ar This analysis helps in understanding the degradation mechanism. For instance, the thermal degradation of some poly(dialkyl fumarate)s yields the corresponding alcohol and the original monomer as the primary products. unlp.edu.ar The identification of these products provides insight into the thermal stability and the pathways of polymer decomposition, which can involve side-group elimination or main-chain scission. unlp.edu.arresearchgate.net

Table 3: Chromatographic Techniques for Polymer Analysis

Technique Principle of Separation Information Obtained for Poly(this compound)
Size Exclusion Chromatography (SEC/GPC) Hydrodynamic volume in solution. paint.org Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). researchgate.nettandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a stationary phase and a mobile gas phase, followed by mass-to-charge ratio detection. researchgate.net Identification of volatile and semi-volatile thermal degradation products (e.g., hexanol, this compound monomer). unlp.edu.ar

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. numberanalytics.com These methods are vital for evaluating the thermal stability and phase behavior of polymeric materials. researchgate.netresearchgate.net

Key thermal analysis techniques for poly(this compound) include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is a particularly important property as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by the polymer's main chain rigidity and the size of the alkyl ester side chains. mdpi.com Some studies on poly(dialkyl fumarate)s have reported the presence of multiple thermal transitions, which are investigated using DSC. researchgate.netmdpi.com

Table 4: Thermal Analysis Data for Fumarate Polymers

Technique Property Measured Key Findings for Poly(dialkyl fumarate)s
Thermogravimetric Analysis (TGA) Mass loss vs. Temperature High thermal stability, with degradation often occurring in one or two distinct stages. unlp.edu.ar Initial decomposition temperatures can be above 250 °C. unlp.edu.ar
Differential Scanning Calorimetry (DSC) Heat flow vs. Temperature Determination of glass transition temperature (Tg) and other thermal events. mdpi.com The Tg can be modulated by copolymerization. unlp.edu.ar

Source: Data compiled from multiple research findings. unlp.edu.armdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of polymers, including those based on this compound. researchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions and provide insights into the material's stability. researchgate.netlabmanager.com

The solid-state polymerization of various dialkyl fumarates (DAFs) has been successfully investigated using DSC, which can be used to determine the activation energy and reaction order of the polymerization process. researchgate.net For poly(dialkyl fumarate)s, which are often amorphous, the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This parameter is critical as it defines the upper service temperature of the material in many applications. For example, in studies of copolymers of dioctyl fumarate (a close structural analogue to this compound) and styrene (B11656), DSC was used to measure the Tg of the resulting materials. unlp.edu.artandfonline.com These measurements are typically performed by heating a small sample (~10 mg) at a controlled rate, such as 10 °C/min, under an inert nitrogen atmosphere. unlp.edu.ar

DSC thermograms can also reveal other thermal events such as melting (for crystalline polymers), crystallization, and the heat capacity of the material. mdpi.comillinois.edu While homopolymers of dialkyl fumarates are generally amorphous, copolymers or blends may exhibit more complex thermal behavior. mdpi.comunlp.edu.ar The stability of a material can also be assessed, as DSC can detect the onset of degradation, often seen as an exothermic or endothermic deviation from the baseline at high temperatures. acs.org

Research Findings from DSC Analysis of Fumarate Copolymers:

In a study on poly(dioctyl fumarate-co-styrene) copolymers, DSC was employed to determine the glass transition temperatures. The data, as shown in the table below, illustrates how the Tg varies with copolymer composition. This type of analysis is directly applicable to understanding the thermal behavior of copolymers containing this compound.

Copolymer SampleFumarate Mole Fraction in Copolymer (FGlass Transition Temperature (Tg) (°C)
PFS10.2885.5
PFS20.3565.2
PFS30.4450.1
Data adapted from a study on dioctyl fumarate copolymers, which serves as a proxy for the expected behavior of this compound copolymers. unlp.edu.ar

This table demonstrates that as the proportion of the flexible fumarate component increases, the glass transition temperature of the copolymer decreases.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation profile of polymeric materials, including poly(this compound). waters.comnexus-analytics.com.my TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). conicet.gov.ar The resulting data, a TGA curve, plots mass loss versus temperature, providing critical information about the temperatures at which degradation occurs. netzsch.com

For polymers, TGA is used to determine the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis. nexus-analytics.com.myconicet.gov.ar This information is vital for defining the processing window and the maximum service temperature for a polymer. unlp.edu.arwaters.com Studies on various poly(dialkyl fumarate)s and their copolymers have utilized TGA to assess their thermal stability. researchgate.netresearchgate.netresearchgate.net For instance, the thermal stability of copolymers of dioctyl fumarate and styrene was analyzed by TGA to ensure that the temperature used for blending them with bitumen would not cause degradation. unlp.edu.artandfonline.com

The degradation of poly(dialkyl fumarate)s can proceed through different mechanisms, including de-esterification and main-chain scission, which can be elucidated by analyzing the TGA data in conjunction with techniques that identify the evolved gases, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). netzsch.com

Typical TGA Experimental Parameters and Findings:

A typical TGA experiment involves heating a sample of 10–15 mg at a rate of 10 °C/min over a temperature range of 25–700 °C under a nitrogen atmosphere. unlp.edu.ar The table below presents representative data from the TGA of fumarate-based copolymers, indicating the onset temperature of degradation (Tonset), which is a key indicator of thermal stability.

Polymer SampleTonset (°C)Temperature at 50% Mass Loss (°C)
Poly(diethyl fumarate)~250~320
Poly(dioctyl fumarate-co-styrene)~300~380
Poly(di-n-docosyl fumarate-co-vinyl acetate)~220~350
This table compiles representative thermal degradation data for various fumarate-based polymers to illustrate the typical range of stability. Specific data for poly(this compound) is not available and would require experimental determination. researchgate.netconicet.gov.ar

These findings show that the thermal stability of fumarate polymers is significantly influenced by the nature of the alkyl ester group and the comonomers used in copolymerization.

Microscopy and Imaging Techniques for Material Morphology

Microscopy techniques are indispensable for visualizing the morphology of polymeric materials at the micro- and nano-scale. For poly(this compound) and its composites, these methods provide direct evidence of phase compatibility, dispersion, and crystalline structure.

Fluorescence Microscopy for Polymer-Matrix Compatibility

Fluorescence microscopy is a powerful tool for studying the morphology of polymer blends and composites. researchgate.net This technique is particularly useful for assessing the compatibility and distribution of a polymer within a matrix, such as when poly(this compound) is blended with another material like asphalt (B605645) or another polymer. tandfonline.comconicet.gov.artandfonline.com

In this method, one of the components of the blend either possesses natural fluorescence or is tagged with a fluorescent dye. When the sample is excited with light of a specific wavelength, the fluorescent component emits light at a longer wavelength, which is then detected by the microscope. This allows for the visualization of the phase distribution. For example, in blends of fumarate copolymers with bitumen, the polymer phase often appears as bright spots or domains against the dark, non-fluorescent asphalt background. conicet.gov.arresearchgate.net

The size, shape, and distribution of these fluorescent domains provide direct insight into the degree of compatibility between the polymer and the matrix. A fine and homogeneous distribution of small polymer particles indicates good compatibility, which is often desirable for achieving enhanced material properties. conicet.gov.arresearchgate.net This analysis was used to confirm good polymer-bitumen compatibility for copolymers of dioctyl fumarate, a close analog of this compound. tandfonline.comconicet.gov.arconicet.gov.ar

Optical Microscopy for Crystallization Behavior

Optical microscopy, particularly when used with polarized light (Polarized Light Microscopy or PLM), is a classic and effective technique for studying the crystallization behavior of semi-crystalline polymers. illinois.edudiva-portal.orgmdpi.com While many poly(dialkyl fumarate)s are amorphous, certain conditions or copolymer compositions can lead to the formation of crystalline structures. Should poly(this compound) or its copolymers exhibit crystallinity, PLM would be an essential tool for characterization.

PLM utilizes polarized light to reveal birefringent (light-rotating) structures within a material. mdpi.com Crystalline regions in a polymer are typically birefringent, whereas amorphous regions are isotropic (not birefringent). As a result, crystalline structures, such as spherulites, appear bright against a dark background when viewed between crossed polarizers. illinois.edudiva-portal.org

Using a hot stage attached to the microscope, the entire crystallization process can be observed in real-time. diva-portal.orgmdpi.com A polymer sample can be melted and then cooled at a controlled rate to a specific crystallization temperature. The nucleation and subsequent growth of spherulites can be recorded and analyzed to determine parameters like crystal growth rate and nucleation density. illinois.edu This information is crucial for understanding how processing conditions affect the final morphology and, consequently, the mechanical properties of the material. diva-portal.org Although specific studies on the crystallization of poly(this compound) using optical microscopy are not prevalent in the literature, the methodology is well-established for a wide range of semi-crystalline polymers. illinois.edudiva-portal.org

Computational Chemistry and Molecular Modeling of Dihexyl Fumarate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure and reactivity of molecules like dihexyl fumarate (B1241708). These methods, which are based on the principles of quantum mechanics, can provide insights into molecular orbital energies, charge distribution, and the molecule's susceptibility to chemical reactions. While specific, in-depth quantum chemical studies on dihexyl fumarate are not widely published, the methodologies are well-established.

Such calculations would typically involve density functional theory (DFT) or other ab initio methods to optimize the molecular geometry of this compound and compute its electronic properties. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the this compound molecule, thereby predicting how it might interact with other reagents. For instance, the electron-withdrawing nature of the fumarate core and the electron-donating character of the hexyl chains would be quantitatively described.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound. These simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic view of the system.

For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule. The flexibility of the two hexyl chains allows for a multitude of possible conformations, which can significantly influence the material properties of polymers derived from it. By simulating the molecule in a vacuum or in a solvent, researchers can identify low-energy, stable conformations and the energy barriers between them.

Moreover, MD simulations are invaluable for studying how this compound molecules interact with each other and with other molecules in a mixture. These intermolecular interactions, which include van der Waals forces and dipole-dipole interactions, are critical in understanding the bulk properties of this compound, such as its viscosity, boiling point, and its behavior as a plasticizer. The simulations can quantify the strength and nature of these interactions, providing a molecular-level explanation for macroscopic observations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological or environmental effects.

Prediction of Biological Activity and Environmental Fate

QSAR models can be developed to predict the biological activity and environmental fate of this compound. These models are built upon datasets of compounds with known activities, where molecular descriptors (numerical representations of chemical structure) are correlated with the observed effects.

For instance, the toxicity of plasticizers, including this compound, has been investigated using the Vibrio fischeri bioluminescence inhibition test. Such studies aim to establish a relationship between the molecular features of these compounds and their toxic response. By developing a QSAR model from such data, it would be possible to predict the toxicity of other, untested fumarate esters, thus guiding the design of safer alternatives. The models often reveal that properties like hydrophobicity (logP) and molecular size are key predictors of toxicity.

Molecular Docking and Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery and toxicology for predicting the binding affinity and interaction patterns of a ligand with its target.

While specific molecular docking studies on this compound are not prominent in the literature, the methodology could be applied to investigate its potential interactions with biological targets. For example, if this compound is suspected of endocrine-disrupting activity, docking studies could be performed to see how well it fits into the binding pocket of hormone receptors like the estrogen or androgen receptors. These simulations would provide a binding energy score, which indicates the strength of the interaction, and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. Such studies are crucial for assessing potential adverse health effects at a molecular level.

Polymerization Simulation and Network Architecture Modeling

Computational modeling can also be used to simulate the polymerization of this compound and to model the architecture of the resulting polymer network. These simulations can provide insights into the polymerization kinetics and the structure-property relationships of the final material.

Simulations of the polymerization process can help in understanding how the monomer units connect and grow into polymer chains. By varying the simulation conditions, such as temperature and initiator concentration, it is possible to predict how these factors affect the rate of polymerization and the molecular weight distribution of the resulting poly(this compound).

Toxicological Research and Hazard Assessment of Dihexyl Fumarate

In Vitro Cytotoxicity and Cell Viability Studies

In vitro assays are fundamental in toxicology for assessing the potential of a chemical to cause cell damage or death. For dihexyl fumarate (B1241708) and related compounds, these studies provide initial insights into concentration-dependent toxicity across different cell types.

Direct and comprehensive dose-response data for dihexyl fumarate across multiple cell lines are limited in publicly available literature. However, studies on structurally related fumarate and maleate (B1232345) esters, often investigated as alternative plasticizers, provide valuable context.

In a broad screening of potential alternatives to the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), a study noted that plasticizers from the maleate and fumarate families significantly decreased cell viability in most tested cell lines. plos.org Another study investigating copolymers of dioctyl fumarate (DOF) for biomedical applications found that the biomaterials showed no cytotoxicity in the murine macrophage RAW 264.7 cell line. conicet.gov.arunlp.edu.ar

Research on the phthalate DEHP and its primary metabolite, monoethylhexyl phthalate (MEHP), offers a parallel for understanding plasticizer cytotoxicity. In human embryonic kidney (HEK-293) cells, DEHP was shown to be cytotoxic. nih.gov A separate study on MEHP in the same cell line demonstrated that high concentrations of dimethyl fumarate (DMF), a smaller fumarate ester, could significantly increase cell viability, counteracting the toxic effects of MEHP. researchgate.netnih.gov In human lymphoblast (TK6) cells, the half-maximal inhibitory concentration (IC50) for DEHP and MEHP at 72 hours of exposure was determined to be 100 µM and 80 µM, respectively. researchgate.net These findings underscore the importance of ester chain length and the specific cell type in determining cytotoxic potential.

Table 1: Summary of In Vitro Cytotoxicity Findings for Fumarate Esters and Related Compounds

Compound/Material Cell Line Effect Citation
Fumarate & Maleate Plasticizers Multiple (unspecified) Decreased cell viability plos.org
Dioctyl Fumarate (DOF) Copolymers RAW 264.7 (Murine Macrophage) No cytotoxicity observed conicet.gov.arunlp.edu.ar
Di(2-ethylhexyl) phthalate (DEHP) HEK-293 (Human Embryonic Kidney) Cytotoxic nih.gov
Monoethylhexyl phthalate (MEHP) TK6 (Human Lymphoblast) IC50 = 80 µM (72h) researchgate.net

The mechanisms by which fumarate esters may induce cell death often involve the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. semanticscholar.org This can trigger programmed cell death, or apoptosis.

Studies on related compounds provide a framework for the potential mechanisms of this compound. For instance, DEHP exposure in HEK-293 cells was found to cause oxidative damage by generating free radicals, inducing lipid peroxidation, and altering the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov This process was linked to the mitochondrial pathway of apoptosis, involving a loss of mitochondrial transmembrane potential and the upregulation of caspase-3, a key executioner enzyme in apoptosis. nih.gov Similarly, both DEHP and MEHP were shown to promote ROS generation and activate caspases 3 and 7 in TK6 lymphoblast cells. researchgate.net

The smaller ester, dimethyl fumarate (DMF), is well-known to modulate cellular redox systems. core.ac.uk Its effects are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of antioxidant responses. mdpi.comeuropa.eu However, at certain concentrations, this modulation can also lead to mitochondrial dysfunction and enhanced apoptosis. mdpi.com For example, in vascular smooth muscle cells, DMF treatment increased the mitochondrial production of ROS. mdpi.com This suggests that fumarate esters can have complex, dose-dependent effects on cellular redox balance, which can either be protective or lead to apoptotic cell death. core.ac.uk

Dose-Response Relationships in Various Cell Lines

Endocrine Disruption Mechanisms

Endocrine disrupting chemicals (EDCs) interfere with the body's hormonal systems. Research indicates that certain fumarate esters, including isomers of this compound, possess endocrine-disrupting properties, primarily through interactions with steroid hormone receptors.

A pivotal study identified di(2-ethylhexyl) fumarate (DEHF) as a steroid receptor antagonist. plos.orgnih.govnih.gov Using reporter gene assays with human estrogen receptor alpha (ERα) and androgen receptor (AR), researchers evaluated various consumer products and identified DEHF as a compound consistently correlated with antiestrogenic activity. plos.orgnih.gov

The investigation confirmed the biological activity of DEHF using an authentic standard. plos.orgnih.gov The findings showed that DEHF acts as an antagonist to the estrogen receptor, inhibiting its function. plos.orgnih.gov However, in the same assays, DEHF did not exhibit significant antiandrogenic activity. plos.orgnih.govnih.gov Interestingly, the study also tested other, unbranched isomers like dioctyl fumarate (DOF) and dioctyl maleate (DOM), which were found to antagonize both the estrogen and androgen receptors, suggesting that the specific isomeric structure of the alkyl chain is critical to its biological activity. plos.orgfoodpackagingforum.org The antiestrogenic activity of DEHF was weak, and its concentration in the tested samples was too low to fully account for the observed effects, leading the researchers to conclude that other, yet unidentified, EDCs were also present. plos.orgnih.gov

Table 2: Steroid Receptor Activity of Di(2-ethylhexyl) Fumarate (DEHF) and Related Isomers

Compound Receptor Activity Observed Citation
Di(2-ethylhexyl) fumarate (DEHF) Estrogen Receptor α (ERα) Antagonistic plos.orgnih.govnih.gov
Di(2-ethylhexyl) fumarate (DEHF) Androgen Receptor (AR) No significant antagonistic activity plos.orgnih.govnih.gov
Dioctyl fumarate (DOF) Estrogen & Androgen Receptors Antagonistic plos.orgfoodpackagingforum.org
Dioctyl maleate (DOM) Estrogen & Androgen Receptors Antagonistic plos.orgfoodpackagingforum.org

Beyond direct receptor interaction, EDCs can also affect the synthesis of hormones and their associated signaling pathways. There is currently no direct evidence detailing the impact of this compound on hormone synthesis. However, research on other plasticizers provides plausible pathways. The phthalate metabolite MEHP has been shown to disrupt the steroidogenic pathway in Leydig cells by repressing the promoter of the Star (Steroidogenic Acute Regulatory) gene, which is essential for cholesterol transport into mitochondria—a rate-limiting step in steroid hormone production. nih.gov

Toxicogenomic screening of plasticizer alternatives, including the related compound dioctyl maleate (DOM), in TM4 Sertoli cells revealed an upregulation of genes involved in cholesterol biosynthesis. plos.org This suggests a potential compensatory response to disruption in the steroid pathway. Furthermore, fumarates like DMF are known to activate the Nrf2 signaling pathway, which can cross-talk with other cellular signaling systems, including those governing inflammation and hormonal regulation. europa.eunih.gov While the precise impact of this compound on hormone synthesis requires further investigation, the effects of structurally similar compounds suggest that interference with gene expression related to cholesterol metabolism and steroidogenesis is a potential mechanism. plos.orgnih.gov

Steroid Receptor Antagonism: Estrogen and Androgen Receptor Interactions

Genotoxicity and Mutagenicity Assessments

Genotoxicity assessments are used to identify substances that can damage DNA, leading to mutations and potentially cancer. Standard assays include the bacterial reverse mutation test (Ames test).

Table 3: Summary of Genotoxicity Data for Related Fumarate Esters

Compound Assay Type Result Authority/Citation
Fumaric Acid and related esters General (Animal Studies) No significant genotoxicity cir-safety.orgcosmeticsinfo.org
Di-C12-15 Alkyl Fumarate Bacterial Genotoxicity Assay Negative cosmeticsinfo.org
Diisostearyl Fumarate Bacterial Genotoxicity Assay Negative cosmeticsinfo.org
Short-chain Maleic Esters Various (in vitro/in vivo) Not expected to be mutagenic industrialchemicals.gov.au

Environmental Toxicology (Ecotoxicology)

A comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific experimental data on the environmental toxicology of this compound. While the substance is registered under the European Union's REACH regulations, detailed study results from the registration dossier are not fully accessible to the public. Consequently, a thorough quantitative assessment of its ecotoxicological profile is challenging.

Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

Safety Data Sheets (SDS) for this compound consistently state that there is "no data available" for its toxicity to fish, daphnia and other aquatic invertebrates, and algae. chemicalbook.com This indicates that the studies, if conducted as part of the REACH registration, have not been disseminated in publicly accessible literature or databases.

Without access to the full registration dossier, it is not possible to present detailed research findings or compile data tables with specific endpoint values such as the half-maximal effective concentration (EC50) for algae and aquatic invertebrates, or the median lethal concentration (LC50) for fish.

Interactive Data Table: Toxicity of this compound to Aquatic Organisms

Organism TypeSpeciesEndpointValueExposure DurationSource
FishData Not AvailableLC50Data Not AvailableData Not AvailableData Not Available
InvertebratesData Not AvailableEC50Data Not AvailableData Not AvailableData Not Available
AlgaeData Not AvailableEC50Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes and highlights the absence of specific public data.

Toxicity to Terrestrial Organisms and Soil Microorganisms

There is a complete absence of publicly available information regarding the toxicity of this compound to terrestrial organisms, including soil macroorganisms (such as earthworms) and microorganisms. The ECHA registration dossier for this compound includes sections for terrestrial toxicity assessment, but no data has been made public. europa.eu Therefore, the potential risks of this compound to the terrestrial environment cannot be evaluated at this time based on existing open-access scientific literature and databases.

Interactive Data Table: Toxicity of this compound to Terrestrial Organisms

Organism TypeSpeciesEndpointValueExposure DurationSource
Soil MacroorganismsData Not AvailableLC50/NOECData Not AvailableData Not AvailableData Not Available
Soil MicroorganismsData Not AvailableEffect on nitrification, etc.Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes and highlights the absence of specific public data.

Emerging Research Frontiers and Future Directions for Dihexyl Fumarate

Development of Novel Functional Dihexyl Fumarate-Based Materials

The development of new materials from dihexyl fumarate (B1241708) is a primary area of emerging research. While its sibling compounds, such as dimethyl fumarate and diethyl fumarate, have seen broader application, the unique properties conferred by the hexyl chains of this compound are being explored for specialized functions. ontosight.aimdpi.com The hydrophobic hexyl groups can alter physical and chemical characteristics like solubility and reactivity compared to fumaric acid. ontosight.ai

Research into related dialkyl fumarates provides a roadmap for the potential applications of this compound. For instance, copolymers of dioctyl fumarate and styrene (B11656) have been synthesized for use as bitumen modifiers in road engineering. unlp.edu.ar In another application, elastomers with a saturated structure have been created through the redox emulsion polymerization of diethyl fumarate with other monomers, offering high-temperature oil resistance. researchgate.net Furthermore, copolymers involving dicyclohexyl fumarate have been investigated for creating scaffolds in bone tissue regeneration, indicating the potential for fumarate-based polymers in the biomedical field. unlp.edu.arresearchgate.net

One of the documented applications for this compound is as a component in room deodorants, where it is formulated into an aerosol dispenser. google.com This application leverages the physical properties of the ester to act as an effective agent for neutralizing malodors. google.com The synthesis for this purpose involves a straightforward esterification of fumaric acid with n-hexanol. google.com

Future work in this area will likely focus on creating copolymers and blends that harness the specific contributions of the dihexyl side-chains to achieve targeted properties, such as flexibility, thermal stability, and biocompatibility, for advanced materials in medicine, industry, and consumer goods.

Advanced Understanding of Polymerization Mechanisms and Control

The polymerization of dialkyl fumarates, including this compound, presents unique challenges and opportunities due to the steric hindrance of the 1,2-disubstituted ethylenic structure. unlp.edu.ar Historically considered difficult to polymerize, advancements in polymerization techniques have enabled the synthesis of high molecular weight polymers from these monomers. unlp.edu.ar

Modern research is focused on moving beyond conventional free-radical polymerization to more advanced and controlled methods. A review of fumaric polymers highlights the use of specific initiators, such as 2,2′-azobis(isobutyrate) (MAIB), which generates more stable primary radicals and allows for the production of higher molecular weight polymers compared to other azo initiators. unlp.edu.ar

Controlled radical polymerization methodologies are at the forefront of this research. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to create well-defined block copolymers with controlled molecular weight and architecture. researchgate.netnih.gov These advanced methods provide superior control over the final polymer structure, which is crucial for tailoring materials for specific, high-performance applications. nih.gov Other explored techniques for dialkyl fumarates include organotellurium-mediated living radical polymerization (TERP) and reversible chain transfer catalyzed polymerization (RTCP). researchgate.net However, atom transfer radical polymerization (ATRP) and nitroxide-mediated radical polymerization (NMP) have been found to be less effective for producing high-molecular-weight poly(dialkyl fumarates). researchgate.net

Researchers have also investigated polymerization under different conditions, such as solid-state polymerization using differential scanning calorimetry (DSC) to understand the influence of various initiators, and solventless bulk polymerization to create additives for lubricating and fuel oils in a more environmentally friendly process. researchgate.netgoogleapis.com

Polymerization TechniqueDescriptionApplicability to Dialkyl FumaratesKey Findings
Conventional Free Radical Polymerization Uses initiators like AIBN or BPO to create polymers. Often carried out in bulk, solution, or emulsion. unlp.edu.arnih.govWidely used for various dialkyl fumarates to produce homopolymers and copolymers. unlp.edu.arunlp.edu.arThe choice of initiator (e.g., MAIB) can significantly influence the molecular weight of the resulting polymer. unlp.edu.ar
Reversible Addition-Fragmentation chain Transfer (RAFT) A controlled polymerization method that allows for the synthesis of polymers with predetermined molecular weight and narrow molecular weight distribution. researchgate.netSuitable for producing high-molecular-weight, well-defined poly(dialkyl fumarates) and block copolymers. researchgate.netnih.govEnables the creation of complex architectures like block copolymers with both rigid and flexible segments. unlp.edu.ar
Solid-State Polymerization Polymerization of the monomer in its crystalline state, often initiated thermally or by radiation. Investigated using techniques like DSC. researchgate.netTested with various dialkyl fumarates and free radical initiators. researchgate.netThe type of initiator was found to have a pronounced effect on the polymerization behavior in the solid state. researchgate.net
Emulsion Polymerization A radical polymerization carried out in an emulsion, which can lead to high molecular weights at fast polymerization rates. unlp.edu.arStudied for diisopropyl fumarate using a redox initiator. unlp.edu.arThe reaction rate was significantly higher than in bulk or solution polymerization, though conversion reached a limit at short times. unlp.edu.ar

Future research will continue to refine these techniques for this compound to gain precise control over polymer microstructure, enabling the production of materials with highly specialized and predictable properties.

Comprehensive Elucidation of Biological and Ecotoxicological Pathways

Understanding the interaction of this compound with biological systems and its environmental fate is crucial for ensuring its safe application. Research in this domain is still emerging, but studies on this compound and related compounds are beginning to shed light on its toxicological and biological profile.

In a comparative study investigating the effects of various plasticizers on Leydig cell steroidogenesis, this compound (DHF) was shown to have a favorable toxicological profile. mdpi.com Unlike di(2-ethylhexyl) fumarate (DEHF) and dioctyl fumarate (DOF), which significantly impaired cell viability, DHF did not cause a significant reduction in the viability of MLTC-1 Leydig cells. mdpi.com This suggests that the specific structure of the alkyl chain is a critical determinant of cytotoxicity.

CompoundEffect on Leydig Cell Viability (100 µM)
Dibutyl fumarate (DBF)No significant impairment
Diethyl fumarate (DEF)No significant impairment
This compound (DHF) No significant impairment
Di(2-ethylhexyl) fumarate (DEHF)Significant impairment
Dioctyl fumarate (DOF)Significant impairment (in presence of hCG)

Data sourced from a study on MLTC-1 Leydig cells. mdpi.com

Broader research into fumarates indicates potential for immunomodulatory effects, largely driven by studies on dimethyl fumarate (DMF). ontosight.aifrontiersin.org DMF and its primary metabolite, monomethyl fumarate (MMF), are known to activate the Nrf2 pathway, a key regulator of antioxidant responses. frontiersin.orgwikipedia.org They can also modulate the immune system through other mechanisms, including the inhibition of NF-κB and interaction with glutathione (B108866). frontiersin.orgneurology.org While these specific pathways have not been confirmed for this compound, they represent plausible avenues for future investigation into its biological activity.

From an ecotoxicological perspective, data is limited. However, studies on structural isomers like dioctyl maleate (B1232345), investigated as a potential replacement for DEHP plasticizers, showed an upregulation of genes involved in the glutathione stress response and cholesterol biosynthesis in Sertoli cells. semanticscholar.org This highlights potential cellular pathways that could be affected by related compounds in the environment. The registration dossier for this compound under REACH may contain further ecotoxicological and toxicological information. europa.eu

Future research must focus on detailed in vitro and in vivo studies to map the specific metabolic pathways of this compound, its potential for bioaccumulation, its long-term toxicological effects, and its degradation profile in various environmental compartments.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work represents a powerful frontier for accelerating research on this compound. This integrated approach allows for the prediction of material properties, reaction kinetics, and biological interactions, which can then be validated and refined through targeted laboratory experiments. frontiersin.org

Computational methods can be applied across the entire lifecycle of this compound research:

Monomer and Polymer Design: Quantum mechanical calculations and molecular dynamics simulations can predict the properties of poly(this compound) and its copolymers. This allows for the in-silico screening of potential materials for specific applications, saving time and resources. For example, computational studies on other fumarate derivatives have been used to understand the electronic and optical properties of dye sensitizers for solar cells. researchgate.net

Polymerization Kinetics: Software tools can be used to fit experimental data from polymerization reactions to generate comprehensive kinetic models. google.com This approach has been used to model the synthesis of dimethyl fumarate, providing a deeper understanding of the reaction mechanism and allowing for process optimization. google.com Such methodologies could be applied to the polymerization of this compound to control molecular weight and distribution.

Biological Activity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed to predict the biological effects and potential toxicity of this compound and its metabolites. frontiersin.org By correlating chemical structure with biological activity, these models can guide the design of safer and more effective functional materials.

The integration of these computational tools with experimental validation is essential for building a robust understanding of this compound. sigmaaldrich.com This combination can provide deep insights into molecular mechanisms, improve the efficiency of material development, and help to proactively address potential safety and environmental concerns. frontiersin.org

Circular Economy and End-of-Life Considerations for Fumarate Polymers

As the world moves towards a more sustainable, circular economic model, designing polymers with their end-of-life in mind is paramount. uminho.ptrsc.org For polymers derived from this compound, research into their biodegradability and recyclability is a critical future direction. The goal of a circular economy is to keep materials in circulation for as long as possible, minimizing waste and the need for virgin resources. rsc.orgsustainability-directory.com

Fumarate-based polyesters have shown significant promise as biodegradable materials. Poly(propylene fumarate) (PPF), for example, is a well-studied biodegradable and biocompatible polymer used in tissue engineering. Its degradation occurs via hydrolysis of the ester linkages, breaking down into fumaric acid and propylene (B89431) glycol, which are biocompatible and can be excreted. Similarly, studies on other fumarate copolymers have demonstrated their potential for biodegradation, which can be controlled by factors like crosslinking degree. unlp.edu.arresearchgate.net

The potential end-of-life pathways for poly(this compound) include:

Biodegradation: Research on related fumarate and maleate esters suggests they are promising candidates for creating biodegradable materials. researchgate.netresearchgate.net The ester bonds in the polymer backbone are susceptible to hydrolysis, which can be followed by microbial action, especially in controlled environments like industrial composting. nih.gov

Chemical Recycling: An attractive strategy within the circular economy is the chemical depolymerization of polymers back to their constituent monomers. rsc.org This process has the potential to recover high-purity monomers from waste streams, which can then be used to manufacture new polymers, creating a closed-loop system. rsc.org The ester linkages in poly(this compound) could potentially be targeted for controlled chemical cleavage to recover this compound or fumaric acid.

The design of future fumarate polymers should incorporate features that facilitate these end-of-life options. researchgate.net This includes controlling the polymer's stability to ensure durability during its service life while allowing for controlled degradation or depolymerization when it is no longer needed. researchgate.net By focusing on these principles, this compound-based materials can be developed as sustainable alternatives to conventional plastics.

Q & A

Basic: What experimental design optimizes the synthesis of dihexyl fumarate using green chemistry principles?

Methodological Answer:
Optimal synthesis conditions can be determined using response surface methodology (RSM) combined with a Box-Behnken design . For example, factors such as reaction temperature, catalyst dosage (e.g., ionic liquids like HSO3-pmimHSO4), and molar ratios of reactants (maleic anhydride and cyclohexanol) can be systematically varied to maximize yield . This approach minimizes trial runs and identifies interactions between variables. Post-synthesis, purity should be validated via techniques like HPLC or gas chromatography to ensure minimal byproduct formation.

Basic: What analytical techniques are recommended for characterizing this compound's structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure by identifying proton and carbon environments.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Validates ester functional groups (C=O stretch at ~1720 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities using reverse-phase columns with UV detection.
  • Melting Point Analysis: Consistency with literature values (if available) ensures sample integrity.
    Documentation should follow guidelines for reproducibility, as outlined in academic reporting standards .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors.
  • Emergency Procedures: Immediate rinsing of affected areas (15+ minutes for eyes/skin) and medical consultation for ingestion/inhalation .
  • Storage: Seal containers tightly, store at recommended temperatures (e.g., -20°C for stability), and separate from oxidizers.

Advanced: How can in silico models predict the environmental persistence and endocrine-disrupting potential of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Predict bioaccumulation (logP values) and biodegradability using software like EPI Suite.
  • Molecular Docking Simulations: Assess binding affinity to hormone receptors (e.g., androgen or estrogen receptors) to evaluate endocrine disruption.
  • Mass Spectrometry (MS)-Based Nontarget Analysis: Coupled with high-resolution MS (HRMS) to identify degradation products in environmental matrices .
    These methods should be cross-validated with in vitro assays (e.g., receptor inhibition studies) to resolve discrepancies between computational and experimental data.

Advanced: How can researchers reconcile conflicting data on this compound’s endocrine activity across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets from diverse models (e.g., cell lines vs. animal studies) while controlling for variables like dosage and exposure duration.
  • Dose-Response Curves: Establish thresholds for biological activity using standardized assays (e.g., OECD Test No. 458 for androgen receptor antagonism).
  • Isomer-Specific Analysis: Differentiate this compound from structural analogs (e.g., di(2-ethylhexyl) fumarate) via LC-MS/MS to avoid misattribution of effects .

Advanced: What advanced chromatographic techniques improve trace detection of this compound in complex biological or environmental samples?

Methodological Answer:

  • Solid-Phase Microextraction (SPME): Pre-concentrates analytes from aqueous matrices (e.g., wastewater) prior to GC-MS analysis.
  • Two-Dimensional Gas Chromatography (GC×GC): Enhances resolution in lipid-rich samples (e.g., adipose tissue).
  • Ion Mobility Spectrometry (IMS): Coupled with HRMS to separate isomers and reduce matrix interference .
    Method validation should follow ICH Q2(R1) guidelines for accuracy, precision, and detection limits.

Advanced: How do catalytic systems influence reaction kinetics and byproduct profiles in this compound synthesis?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FTIR to track esterification rates.
  • Catalyst Screening: Compare homogeneous (e.g., sulfuric acid) vs. heterogeneous catalysts (e.g., immobilized lipases) for selectivity and recyclability.
  • Byproduct Identification: Use GC-MS to detect maleate isomers or unreacted cyclohexanol, optimizing conditions to suppress their formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.